molecular formula C12H16INO2S B14505839 1-(Benzenesulfonyl)-2-(iodomethyl)piperidine CAS No. 63587-41-7

1-(Benzenesulfonyl)-2-(iodomethyl)piperidine

Cat. No.: B14505839
CAS No.: 63587-41-7
M. Wt: 365.23 g/mol
InChI Key: FLJFOIHTWZEUPF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-(iodomethyl)piperidine is an organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(iodomethyl)piperidine typically involves the reaction of piperidine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form 1-(Benzenesulfonyl)piperidine. This intermediate is then reacted with iodomethane under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of commercially available reagents and solvents, along with optimized reaction conditions, ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-2-(iodomethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidines, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

1-(Benzenesulfonyl)-2-(iodomethyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(iodomethyl)piperidine involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the iodomethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

63587-41-7

Molecular Formula

C12H16INO2S

Molecular Weight

365.23 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(iodomethyl)piperidine

InChI

InChI=1S/C12H16INO2S/c13-10-11-6-4-5-9-14(11)17(15,16)12-7-2-1-3-8-12/h1-3,7-8,11H,4-6,9-10H2

InChI Key

FLJFOIHTWZEUPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CI)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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